![molecular formula C13H12ClNO2 B567860 3-(Benzyloxy)-5-chloro-2-methoxypyridine CAS No. 1242336-52-2](/img/structure/B567860.png)
3-(Benzyloxy)-5-chloro-2-methoxypyridine
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Overview
Description
The compound “3-(Benzyloxy)-5-chloro-2-methoxypyridine” is likely an organic compound due to the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also has a benzyloxy group and a methoxy group attached to the pyridine ring, as well as a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, contributes to the stability of the molecule. The benzyloxy and methoxy groups are electron-donating groups, which can influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring might undergo electrophilic aromatic substitution reactions. The benzyloxy and methoxy groups could potentially be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis of New Liquid-Crystalline Compounds
This compound has been used in the synthesis of new liquid-crystalline compounds based on the terminal benzyloxy group . The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
Development of Optical Devices and Temperature/Humidity Sensors
Liquid crystal (LC) instrumentation, which includes optical devices and temperature/humidity sensors, is one of the applications for this compound . Tools for structure-activity relationships have become necessary to design new materials in order to attain the right properties for device applications .
Inhibition of Excitatory Amino Acid Transporters (EAATs)
One of the primary applications of 3S-BOAA lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.
Neuroprotection
Cognitive Enhancement
Controlled elevation of glutamate levels by 3S-BOAA might enhance cognitive function and memory in animal models. However, further research is needed to determine its safety and efficacy in humans.
Synthesis of Fragrance and Flavoring Agents
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress .
Mode of Action
Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions .
Biochemical Pathways
Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters .
Result of Action
Benzylic compounds are known to undergo various reactions due to their enhanced reactivity . These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds . Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFFXZBNLBAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682449 |
Source
|
Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1242336-52-2 |
Source
|
Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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